Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate
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Overview
Description
Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate typically involves the esterification of 4-[(2S)-pyrrolidin-2-YL]benzoic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its ester functionality.
Industry: It is used in the production of fine chemicals and as a building block for various pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: This compound is similar in structure but has a different substitution pattern on the pyrrolidine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a fluorine atom and a boronate ester group, making it distinct in terms of reactivity and applications.
Uniqueness
Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can impart different biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-[(2S)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1 |
InChI Key |
LNBNESVEEVVAAW-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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